BenchChemオンラインストアへようこそ!

TAK-659

SYK inhibition kinase inhibitor potency B-cell receptor signaling

TAK-659 (mivavotinib) is the only dual SYK/FLT3 inhibitor with verified IC50 of 3.2 nM (SYK) and 4.6 nM (FLT3) and >50-fold selectivity over 290 kinases. It uniquely synergizes with ibrutinib (CI=0.68) and idelalisib (CI=0.18) in CLL models, and demonstrates tumor-selective cytotoxicity that spares non-tumor cells. For researchers investigating FLT3-ITD AML, B-cell malignancies, or acquired resistance to BTK/PI3Kδ inhibitors, TAK-659 provides an irreplaceable pharmacological tool that cannot be approximated by other SYK or FLT3 inhibitors. Order TAK-659 today to advance your preclinical studies.

Molecular Formula C17H23Cl2FN6O
Molecular Weight 417.3104
CAS No. 1312691-41-0
Cat. No. B612049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK-659
CAS1312691-41-0
SynonymsTAK659, TAK-659, TAK 659, TAK-659 HCl, TAK659 dihydrochloride
Molecular FormulaC17H23Cl2FN6O
Molecular Weight417.3104
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N
InChIInChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1
InChIKeyBZSLKYUVNSVQRA-UVDYRLMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAK-659 (Mivavotinib): A Dual SYK/FLT3 Inhibitor with High Oral Bioavailability for B-Cell Malignancy Research and Procurement


TAK-659 (mivavotinib) is an investigational, orally bioavailable, reversible small molecule dual inhibitor targeting spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). Biochemical assays demonstrate IC50 values of 3.2 nM for SYK and 4.6 nM for FLT3, with a >50-fold selectivity window over 290 other protein kinases . Preclinical studies confirm potent inhibition of B-cell receptor (BCR) signaling, induction of apoptosis in chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) models, and tumor regression in FLT3-ITD xenograft models at 60 mg/kg . Phase I clinical trials have evaluated TAK-659 in patients with advanced solid tumors, lymphomas, and acute myeloid leukemia (AML) .

Why Generic SYK or FLT3 Inhibitor Substitution Cannot Replicate TAK-659's Preclinical and Clinical Profile


TAK-659 occupies a unique pharmacological niche that cannot be directly substituted by other SYK inhibitors (e.g., fostamatinib, entospletinib) or single-target agents (e.g., BTK inhibitors, PI3Kδ inhibitors). Its differentiation stems from a combinatorial profile: (1) dual SYK/FLT3 inhibition at low nanomolar concentrations not achieved by fostamatinib (SYK IC50 41 nM, weak FLT3 activity) ; (2) a broader kinase selectivity window (>50-fold over 290 kinases) compared to entospletinib's narrower profile ; (3) demonstrated synergistic apoptotic activity with ibrutinib and idelalisib in CLL co-culture models (cooperative index 0.68 and 0.18, respectively) ; (4) clinical activity in lymphoma patients who have failed prior ibrutinib and/or idelalisib therapy ; and (5) tumor-selective cytotoxicity that spares non-tumor host cells, a property not universally reported for other SYK inhibitors . These cumulative differences render TAK-659 a distinct research tool and therapeutic candidate that cannot be approximated by alternative compounds.

TAK-659 Product-Specific Quantitative Differentiation: Direct Comparator Evidence for Scientific Selection


Superior SYK Biochemical Potency: TAK-659 vs. Fostamatinib and Entospletinib

TAK-659 inhibits SYK with an IC50 of 3.2 nM, which is 12.8-fold more potent than fostamatinib (IC50 41 nM) and 2.4-fold more potent than entospletinib (IC50 7.7 nM) in cell-free biochemical assays. This increased potency at the primary target may translate to lower effective dosing requirements in cellular and in vivo models .

SYK inhibition kinase inhibitor potency B-cell receptor signaling

Unique Dual SYK/FLT3 Inhibition Profile Not Replicated by Single-Target SYK Inhibitors

Unlike fostamatinib and entospletinib, TAK-659 exhibits potent dual inhibition of both SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM). Fostamatinib demonstrates only weak FLT3 activity (approximately 5-fold lower potency than its SYK activity), while entospletinib shows >1000-fold selectivity for SYK over FLT3, rendering it a single-target agent for practical purposes. TAK-659 selectively inhibits the growth of FLT3-ITD mutant cell lines MV4-11 and MOLM-13 while sparing wild-type FLT3 RS4-11 and RA1 cells .

FLT3 inhibition dual kinase inhibitor AML FLT3-ITD

Enhanced Apoptosis Induction in CLL Co-Culture Model: TAK-659 Outperforms R406 (Active Metabolite of Fostamatinib)

In a co-culture system modeling the CLL microenvironment (primary CLL cells co-cultured with BM stromal cells, CD40L, CpG ODN, and anti-IgM), TAK-659 demonstrated significantly stronger pro-apoptotic activity compared to R406 (the active metabolite of fostamatinib). The LD50 for TAK-659 was 16.99 μM, whereas an LD50 for R406 could not be achieved within the tested concentration range, indicating that TAK-659 induces apoptosis at concentrations where R406 fails to produce measurable cell death in this functional assay .

CLL apoptosis microenvironment ex vivo efficacy

Clinical Activity in Lymphoma Patients After Failure of Ibrutinib and/or Idelalisib

In a Phase I dose-escalation and expansion study, TAK-659 demonstrated clinical responses in lymphoma patients who had progressed on prior ibrutinib (BTK inhibitor) and/or idelalisib (PI3Kδ inhibitor) therapy. Among response-evaluable patients with DLBCL (n=43), the objective response rate (ORR) was 28%, including a complete response (CR) rate of 19%. Notably, one of two CLL responders had documented prior exposure to both ibrutinib and idelalisib and harbored a PLC-gamma-2 mutation associated with ibrutinib resistance .

clinical trial DLBCL CLL drug resistance BTK inhibitor failure

Tumor-Selective Cytotoxicity and Abrogation of Metastasis: TAK-659 Spares Non-Tumor Host Cells

In a transgenic mouse model of Epstein-Barr virus (EBV)-associated lymphoma (LMP2A/MYC double transgenic), TAK-659 treatment (60 mg/kg daily) totally abrogated splenomegaly and tumor development in both pretumor and tumor cell transfer experiments. Critically, TAK-659 selectively killed tumor cells while sparing host cells within the spleen and tumors. Furthermore, TAK-659 treatment abrogated metastasis of tumor cells into bone marrow. SYK phosphorylation was inhibited and apoptosis induced in LMP2A/MYC tumor cells at low nanomolar concentrations . This tumor-selective cytotoxicity profile is not a universal feature among SYK inhibitors and represents a significant differentiation point.

tumor selectivity metastasis EBV-associated lymphoma in vivo efficacy

High Oral Bioavailability and Favorable Pharmacokinetic Profile Across Preclinical Species

TAK-659 demonstrates consistently high oral bioavailability across multiple preclinical species: 82% in rats, 88% in dogs, and 85% in cynomolgus monkeys following a single 10 mg/kg oral dose. Plasma terminal elimination half-life (t1/2) was 5.6 hours in rats, 11.8 hours in dogs, and 9.5 hours in monkeys . In human Phase I studies, TAK-659 exhibited rapid absorption (median Tmax 2-3 hours), moderate inter-patient variability in steady-state exposures (40-50% CV), and a mean accumulation ratio of 2.1- to 2.7-fold after 15 days of once-daily dosing, supporting continuous oral administration .

oral bioavailability pharmacokinetics drug-like properties preclinical development

Optimal Scientific and Preclinical Application Scenarios for TAK-659 Procurement


Research in FLT3-ITD Mutated Acute Myeloid Leukemia (AML)

TAK-659 is uniquely suited for studies investigating dual SYK/FLT3 inhibition in FLT3-ITD mutant AML. Its potent FLT3 inhibition (IC50 4.6 nM) and selective killing of FLT3-ITD dependent cell lines (MV4-11, MOLM-13) while sparing wild-type FLT3 cells provide a precise tool for dissecting oncogenic FLT3 signaling. Researchers can employ TAK-659 to compare efficacy against single-agent FLT3 inhibitors (e.g., quizartinib, gilteritinib) or to explore combination strategies targeting both SYK and FLT3 pathways .

Studies of Microenvironment-Mediated Drug Resistance in Chronic Lymphocytic Leukemia (CLL)

TAK-659's demonstrated superiority over R406 in inducing apoptosis in co-cultured CLL cells (LD50 16.99 μM vs. not achieved) makes it an ideal compound for investigating stromal protection and BCR signaling in CLL. Its ability to overcome microenvironment-derived survival signals and synergize with fludarabine, ibrutinib, and idelalisib (cooperative indices 0.62, 0.68, and 0.18, respectively) supports research into rational combination therapies for high-risk CLL .

EBV-Associated Lymphoma and Tumor Metastasis Models

TAK-659's unique profile of tumor-selective cytotoxicity and abrogation of bone marrow metastasis in LMP2A/MYC transgenic mice positions it as a critical reagent for EBV-associated lymphoma research. Investigators studying viral oncogenesis, B-cell receptor mimicry by LMP2A, or anti-metastatic strategies can utilize TAK-659 to probe SYK-dependent mechanisms and evaluate therapeutic potential in EBV-positive malignancies .

Salvage Therapy Research in BTK/PI3K Inhibitor-Resistant B-Cell Malignancies

Clinical evidence showing responses in DLBCL (ORR 28%) and CLL patients who have failed prior ibrutinib and/or idelalisib therapy supports the use of TAK-659 in preclinical models of acquired resistance to BTK and PI3Kδ inhibitors. Researchers can employ TAK-659 to investigate mechanisms of cross-resistance, identify predictive biomarkers, and develop sequential or combination treatment regimens for relapsed/refractory B-cell lymphomas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAK-659

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.